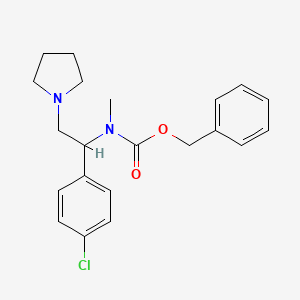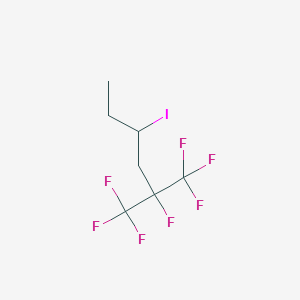
2-(2-Nitrophenyl)acrylaldehyde
Overview
Description
2-(2-Nitrophenyl)acrylaldehyde, also known as NPA, is a chemical compound with the molecular formula C10H7NO3. This compound is widely used in scientific research for its unique properties and applications. In
Scientific Research Applications
Thermodynamic Properties and Applications
One study focuses on the thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives, including compounds similar to 2-(2-Nitrophenyl)acrylaldehyde. The research determined the standard enthalpies of sublimation, molar formation enthalpies, and applied the Benson group-contribution correlation for calculation. These findings contribute to solving practical problems related to the synthesis, purification, and application of these compounds, providing a deeper insight into their nature (Dibrivnyi et al., 2019).
Photochemical Reaction Mechanisms
Another study investigated the photochemical reaction mechanisms of 2-nitrobenzyl compounds, which are structurally related to 2-(2-Nitrophenyl)acrylaldehyde. The study found that irradiation of these compounds yields products through a mechanism involving dual proton transfer. This research provides insights into the photochemical properties of nitrobenzyl compounds, which can inform their potential applications in photoresponsive materials and photopharmacology (Gáplovský et al., 2005).
Bioactive Polymers and Drug Delivery Systems
Research into bioactive polymers has explored the coupling of compounds like 5-nitro-2-furaldehyde-semicarbazone onto polymers for drug delivery applications. Such studies examine the influence of various parameters on the coupling efficiency, aiming to optimize conditions for maximum drug attachment. This research is crucial for developing novel drug delivery systems that can precisely control the release of therapeutics (Dumitriu et al., 1989).
Corrosion Inhibition
A study on the synthesis and characterization of new acrylamide derivatives, including those related to 2-(2-Nitrophenyl)acrylaldehyde, for use as corrosion inhibitors in nitric acid solutions of copper, reveals that these compounds are effective in preventing corrosion. The research highlights the potential of these derivatives in protecting metal surfaces, with implications for industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2-(2-Nitrophenyl)acrylaldehyde is the N-carboxyanhydride (NCA) polymerization process . This compound is used as a photoprotecting group to cage a primary amine initiator .
Mode of Action
2-(2-Nitrophenyl)acrylaldehyde, also known as 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), acts as a photoprotecting group . It cages a primary amine initiator that is activated upon UV irradiation . The NPPOC photocages undergo quantitative deprotection, which allows for better control of the polymerization process compared to previously reported photocaged amines for NCA polymerizations .
Biochemical Pathways
The compound affects the polymerization of N-carboxyanhydrides (NCAs) . This process affords access to a vast array of synthetic polypeptides with tunable molecular weights, functionalities, and architectures . The use of light to achieve spatiotemporal control over these polymerizations could expand their applicability to a variety of areas, including 3D printing and photolithography .
Pharmacokinetics
Its role in the polymerization process suggests that its bioavailability and adme properties would be largely dependent on the specific conditions of the polymerization process, such as the presence of uv light and the specific ncas involved .
Result of Action
The result of the action of 2-(2-Nitrophenyl)acrylaldehyde is the controlled polymerization of NCAs . This leads to the synthesis of synthetic polypeptides with high chain-end fidelity, efficient chain extension, and the ability to synthesize block copolymers .
Action Environment
The action of 2-(2-Nitrophenyl)acrylaldehyde is influenced by environmental factors such as the presence of UV light and the specific NCAs involved in the polymerization process . The addition of a small equivalence of base can enhance the control and result in polymers with lower dispersities .
properties
IUPAC Name |
2-(2-nitrophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCCIUGKJBDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380373 | |
| Record name | 2-(2-Nitrophenyl)acrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)acrylaldehyde | |
CAS RN |
71463-16-6 | |
| Record name | 2-(2-Nitrophenyl)acrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



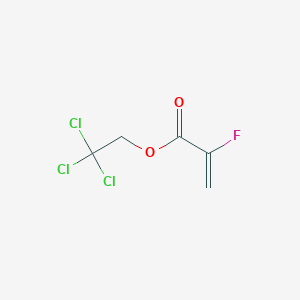
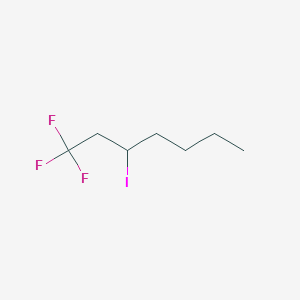
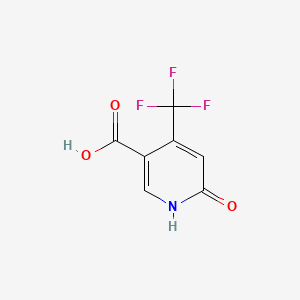
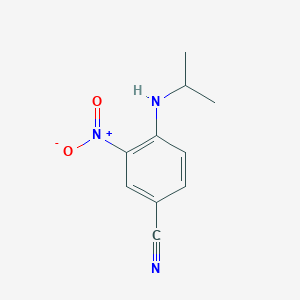
![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)
![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)
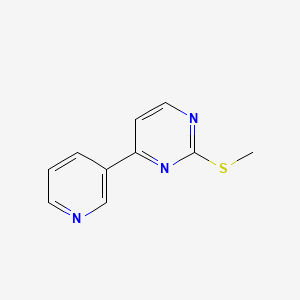
![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)
![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)
